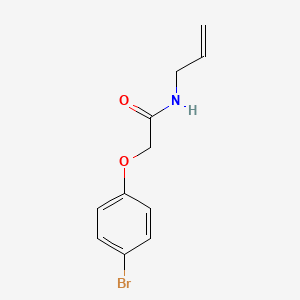

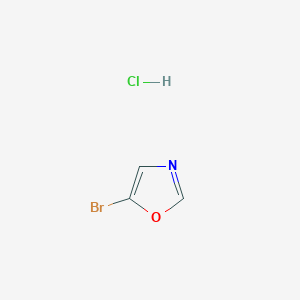

![molecular formula C21H28N4O5 B2645686 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate CAS No. 1351615-66-1](/img/structure/B2645686.png)

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While I couldn’t find the specific synthesis process for “1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate”, I found a related synthesis process for a benzimidazole derivative1. In this process, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield1.Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy1.

Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives can involve nucleophilic aromatic substitution and reactions with thiosemicarbazone1.

Physical And Chemical Properties Analysis

Benzimidazoles are amphoteric in nature i.e., they show both acidic and basic properties. They are white or colorless solids that are highly soluble in water and other polar solvents2.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Electrochemical, thermodynamic, and quantum chemical studies have shown that benzimidazole derivatives, including compounds with piperazin-1-yl groups, are effective corrosion inhibitors for N80 steel in hydrochloric acid. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) revealed high inhibition efficiency, which was supported by quantum chemical calculations (Yadav et al., 2016).

Antimicrobial and Antiviral Activities

- Synthesis and evaluation of nitroimidazole derivatives with piperazinyl groups have been conducted, showing potential anti-HIV activity in vitro. These studies aim at developing new non-nucleoside reverse transcriptase inhibitors, highlighting the pharmacological potential of such structures (Al-Masoudi et al., 2007).

- Azole-containing piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities, demonstrating moderate to significant in vitro activities. Certain compounds exhibited remarkable antimicrobial efficacy, comparable to standard drugs (Gan et al., 2010).

Anti-inflammatory and Antidiabetic Activities

- Synthesis of imidazoline derivatives active on glucose homeostasis in a rat model of type II diabetes has identified piperazine derivatives as new antidiabetic compounds. These compounds showed significant improvement in glucose tolerance without adverse effects, suggesting a promising avenue for clinical investigations (Le Bihan et al., 1999).

Anticancer Activity

- Synthesis and anticancer activity studies of 4-nitroimidazole derivatives, including piperazine nucleophiles, assessed their antiproliferative inhibition potency against human cancer cell lines, identifying potent anticancer agents with specific IC50 values. Molecular docking studies were also conducted to understand the compounds' interaction mechanisms (Al-Soud et al., 2021).

Safety And Hazards

The safety and hazards of a specific benzimidazole derivative would depend on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on safety, hazards, handling, and disposal.

Zukünftige Richtungen

The future directions in the research of benzimidazole derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the development of new drugs based on benzimidazole derivatives.

Please note that this is a general analysis and the specific details could vary for “1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate”. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.

Eigenschaften

IUPAC Name |

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-cyclopentylethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O.C2H2O4/c24-19(13-15-5-1-2-6-15)23-11-9-22(10-12-23)14-18-20-16-7-3-4-8-17(16)21-18;3-1(4)2(5)6/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,20,21);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIHDUGEBOIQJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)

![1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2645611.png)

![9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2645617.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2645619.png)

![2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide](/img/structure/B2645625.png)

![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/no-structure.png)